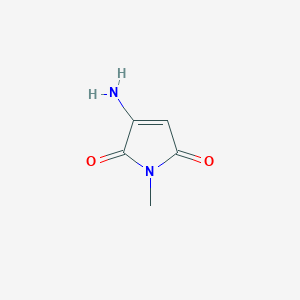![molecular formula C13H7ClF3NO3 B3032730 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene CAS No. 40718-13-6](/img/structure/B3032730.png)
2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene
Overview
Description
The compound "2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene" is a chlorinated nitro compound with a trifluoromethyl group and a phenoxy substituent. This structure suggests potential for various chemical interactions and reactivity due to the presence of electron-withdrawing groups such as nitro and trifluoromethyl groups, which can influence the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of related compounds involves the condensation of chloro-nitro phenylamino methyl phenol with various phosphorus dichlorides in the presence of triethylamine (TEA) in dry tetrahydrofuran (THF) at elevated temperatures, leading to benzoxaphosphinin-2-one derivatives . This method indicates that similar conditions could potentially be used for synthesizing the compound , with adjustments for the specific substituents present on the benzene rings.
Molecular Structure Analysis
X-ray crystallographic analyses of similar compounds have revealed detailed conformational structures. For instance, the crystal structure of 2,2'-(phenoxymethylene)bis(4-chloro-6-nitrophenol) shows a monoclinic space group with specific bond angles and dihedral angles, indicating a twist conformation . This information can be extrapolated to predict the molecular conformation of "2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene," which may also exhibit a complex geometry due to the presence of multiple substituents.
Chemical Reactions Analysis
The presence of nitro and chloro groups in the compound suggests that it could undergo various chemical reactions. For example, nitro compounds are known to participate in reduction reactions, while chloro substituents can be involved in nucleophilic substitution reactions. The specific reactivity would depend on the other functional groups present and the overall electronic environment of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling and melting points. The nitro group is a strong electron-withdrawing group, which could impact the acidity of the phenol hydrogen. The exact properties would need to be determined experimentally, but insights can be gained from related compounds, such as the crystal structures of chloro-nitrophenol derivatives, which show specific packing patterns and intermolecular interactions .
Scientific Research Applications
Synthesis and Material Properties
Polyimide Film Preparation : 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene has been utilized in the synthesis of polyimide films. The compound was transformed into 1,3-bis(4-amino-2trifluoromethyl-phenoxy)benzene, which was then used in the polyamic acid solution for polycondensation reactions. The resulting transparent polyimide films demonstrated notable properties (Fu Ju-sun, 2010).
Novel Fluorine-containing Polyetherimide : Another study focused on synthesizing novel fluorine-containing polyetherimides, where 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene played a crucial role. The compound was characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010).
Molecular Structure Analysis
Crystal Structure Determination : Studies have been conducted to determine the molecular structures of compounds related to 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene. These investigations include examining dihedral angles, distances between atoms, and understanding molecular interactions (Bin Li et al., 2005).
Photochemical Reactivity : The compound's photochemical behavior has been studied, particularly in relation to its interactions with light and its behavior on different soil types. These studies help in understanding the environmental impact and behavior of the compound (L. Scrano et al., 2004).
Proton-Ligand Stability Constants : Research on 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene includes understanding its chemical properties, such as proton-ligand stability constants, which are essential for predicting its reactivity and interactions with other compounds (D. Vartak, N. Menon, 1969).
Applications in Synthesis
- Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, highlighting its role as a precursor in the production of valuable heterocyclic compounds. The methodology offers advantages like high yield and modular lipophilicity of products (Diana Vargas-Oviedo et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJFVJCOFJYOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288387 | |
| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene | |
CAS RN |
40718-13-6 | |
| Record name | NSC55564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)
![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032658.png)
![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)




